
Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves a three-step substitution reaction. The compound's structure has been confirmed through various spectroscopic techniques, including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals measured by X-ray diffraction have provided detailed crystallographic and conformational analyses (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of this compound has been extensively studied using density functional theory (DFT) alongside X-ray diffraction, revealing a high degree of consistency between theoretical models and experimental data. The conformational analysis indicates that the molecular structures optimized by DFT match the crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).
Chemical Reactions and Properties
The compound is involved in borylation reactions facilitated by Pd-catalysis, demonstrating its utility in forming boric acid ester intermediates. These reactions are particularly effective for aryl bromides bearing sulfonyl groups, showcasing the versatility of the compound in synthetic organic chemistry (Takagi & Yamakawa, 2013).
Physical Properties Analysis
The physical properties of methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been elucidated through crystallographic studies, which show complex hydrogen-bonded sheet structures in its crystals. These studies provide insight into the compound's solid-state characteristics and its potential interactions in various chemical environments (Portilla et al., 2007).
Chemical Properties Analysis
The chemical properties, including the molecular electrostatic potential and frontier molecular orbitals, have been investigated using DFT. These studies reveal some physicochemical properties of the compound, such as its reactivity and stability, which are critical for its applications in synthesis and material science (Huang et al., 2021).
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung wird als Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen mit Arylhalogeniden verwendet, um C-C-Bindungen zu bilden . Diese Reaktion ist eine Art palladiumkatalysierter Kreuzkupplung, die in der organischen Synthese häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird.
Synthese von Biphenylderivaten
Es wird zur Synthese von Biphenylderivaten durch selektive ortho-C-H-Arylierung von Ketonen unter Verwendung eines Rh-Katalysators verwendet . Dieser Prozess ist entscheidend für die Synthese verschiedener organischer Verbindungen, darunter Pharmazeutika und Materialien für die organische Elektronik.
Arzneimittel-Abgabesysteme
Die Verbindung wurde bei der Entwicklung reaktiver Sauerstoffspezies (ROS)-reaktiver Arzneimittel-Abgabesysteme verwendet . Zum Beispiel wurde es strukturell mit Hyaluronsäure (HA) modifiziert, um Curcumin (CUR) einzukapseln und so Curcumin-beladene Nanopartikel (HA@CUR NPs) zu bilden .
Behandlung von Parodontitis
Das oben erwähnte ROS-reaktive Arzneimittel-Abgabesystem wurde zur Behandlung von Parodontitis eingesetzt . Das System kann CUR in einer ROS-Umgebung schnell freisetzen, um die für die Behandlung benötigte Konzentration zu erreichen .
Umesterungsreaktionen
Es wird als Reagenz in Umesterungsreaktionen verwendet . Diese Reaktionen sind wichtig bei der Herstellung von Biodiesel, wo sie verwendet werden, um Pflanzenöle oder tierische Fette in Fettsäuremethylester umzuwandeln.
Herstellung von γ-Sekretase-Modulatoren
Die Verbindung wird bei der Herstellung von Aminothiazolen als γ-Sekretase-Modulatoren verwendet
Safety and Hazards
Wirkmechanismus
Also known as 4-Methoxycarbonylphenylboronic acid pinacol ester, Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with a variety of applications in organic synthesis .
Target of Action
The primary targets of this compound are typically organic molecules that require the addition of a boronic acid group. The compound acts as a reagent in organic synthesis, particularly in the formation of carbon-carbon (C-C) bonds .
Mode of Action
The compound is often used in Suzuki–Miyaura cross-coupling reactions with aryl halides to form C-C bonds . It can also be used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using Rh catalyst .
Biochemical Pathways
The compound’s action primarily affects the biochemical pathways involved in the formation of C-C bonds. By introducing a boronic acid group, it enables the formation of new bonds and the synthesis of complex organic molecules .
Result of Action
The result of the compound’s action is the formation of new C-C bonds, enabling the synthesis of complex organic molecules. This is particularly useful in the creation of pharmaceuticals and other organic compounds .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents. For instance, the compound’s reactivity can be significantly accelerated at physiological pH .
Eigenschaften
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(16)17-5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIZEQZILPXYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378500 | |
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171364-80-0 | |
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171364-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methoxycarbonyl)benzeneboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

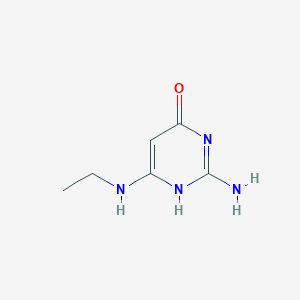



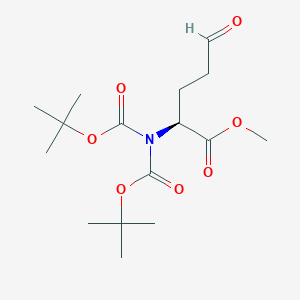
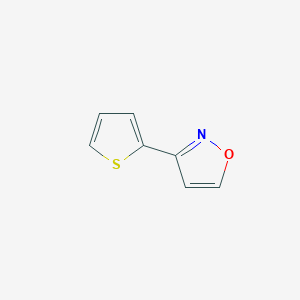


![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)
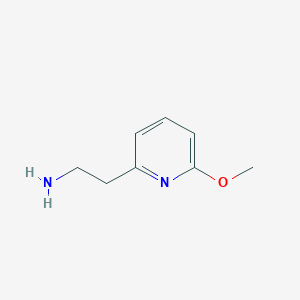
![(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B62920.png)

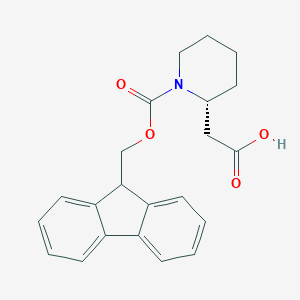
![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)